molecular formula C33H29FN6O5S B2733108 N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-06-6

N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2733108
CAS No.: 393586-06-6
M. Wt: 640.69
InChI Key: DIAMSWYLEAQNAP-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazoline core linked to a 1,2,4-triazole moiety, a furan-2-carboxamide group, and multiple aromatic substituents. The presence of fluorophenyl and methoxyphenyl groups may enhance bioavailability and target specificity, as these substituents are common in drug design for optimizing lipophilicity and electronic effects .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O5S/c1-43-24-15-11-21(12-16-24)25-18-27(22-9-13-23(34)14-10-22)40(38-25)31(41)20-46-33-37-36-30(19-35-32(42)29-8-5-17-45-29)39(33)26-6-3-4-7-28(26)44-2/h3-17,27H,18-20H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAMSWYLEAQNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorophenyl group in Compound A and analogues (e.g., ) is associated with enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small size. Carbothioamide groups () may improve hydrogen-bonding capacity compared to furan-2-carboxamide in Compound A.

Biological Relevance: Pyrazoline-triazole hybrids (e.g., ) frequently exhibit antimicrobial and anti-inflammatory activities. Compound A’s methoxy and fluoro substituents may position it for similar applications, though empirical data are lacking. Thiazole-containing analogues () demonstrate that minor backbone alterations (e.g., thiazole vs. triazole) significantly modulate bioactivity.

Pharmacological and Mechanistic Insights

  • Mitochondrial Channel Modulation: Compounds with pyrazoline and triazole motifs (e.g., ) often interact with ion channels. For instance, mitochondrial BK channel modulators exhibit nonspecific interactions, suggesting Compound A’s substituents might mitigate off-target effects .
  • Allosteric Modulation : Methyl-substituted triazoles () show agonist or positive allosteric modulator (PAM) activity at nicotinic receptors. The 2-methoxyphenyl group in Compound A could similarly influence allosteric binding pockets.
  • Enzyme Inhibition: Vorinostat-like hydroxamates () highlight the importance of hydrogen-bonding motifs (e.g., carboxamide in Compound A) for targeting enzymes like histone deacetylases (HDACs).

Crystallographic and Computational Analysis

  • Structural Studies : X-ray crystallography of related pyrazoline-triazole compounds () reveals planar aromatic systems and intermolecular contacts (e.g., C–H···π interactions) critical for stability. Compound A ’s furan-2-carboxamide group may introduce torsional strain, affecting packing efficiency.
  • Refinement Tools : Programs like SHELXL () enable precise structural analysis, though Compound A ’s complexity may necessitate advanced computational modeling for virtual screening (as in ).

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